molecular formula C8H11NO3S B11898845 3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one CAS No. 88063-80-3

3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one

Cat. No.: B11898845
CAS No.: 88063-80-3
M. Wt: 201.25 g/mol
InChI Key: KLJVHAGCXLYLGJ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one is a spirocyclic compound characterized by a unique structure that includes a sulfur atom, an oxygen atom, and a nitrogen atom within its spiro ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of 4-aminophenol and α-glycolic acid or lactic acid as starting materials. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the hydroxyl group can result in various ether or ester derivatives.

Scientific Research Applications

3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may act as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in the regulation of endocannabinoid signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one is unique due to the presence of both a hydroxyl group and a sulfanylidene group within its spirocyclic structure. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

88063-80-3

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

3-hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one

InChI

InChI=1S/C8H11NO3S/c10-6-8(4-2-1-3-5-8)12-7(13)9(6)11/h11H,1-5H2

InChI Key

KLJVHAGCXLYLGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=S)O2)O

Origin of Product

United States

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